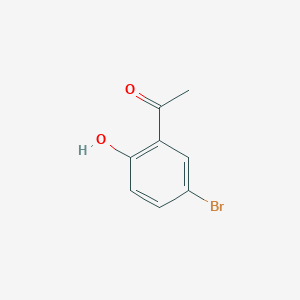

5'-Bromo-2'-hydroxyacetophenone

Overview

Description

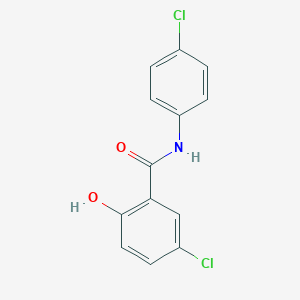

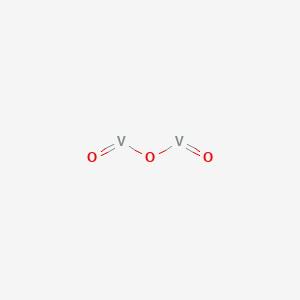

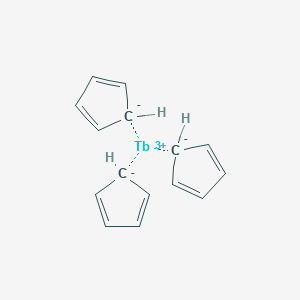

5’-Bromo-2’-hydroxyacetophenone is a chemical compound with the molecular formula C8H7BrO2 . It is used in various studies, including as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV), which have potential spermicidal activity against human sperm .

Synthesis Analysis

The synthesis of 5’-Bromo-2’-hydroxyacetophenone involves the use of p-Bromophenol and acetylchloride. The p-Bromophenol is placed in a three-neck flask, then acetylchloride is added dropwise slowly at 0 degrees Celsius. The mixture is stirred at room temperature for 2 hours .

Molecular Structure Analysis

In its crystal structure, the compound displays an intramolecular O—H⋯O hydrogen bond. Adjacent molecules are linked into chains by a C—Br⋯O interaction .

Chemical Reactions Analysis

5’-Bromo-2’-hydroxyacetophenone may participate in various chemical reactions. For instance, it can be used in the synthesis of {2′-[1-(5-bromo-2-oxidophenyl) ethylidene] benzohydrazidato (2-)} tris (pyridine) nickel (II)] pyridine solvate .

Physical And Chemical Properties Analysis

5’-Bromo-2’-hydroxyacetophenone is a solid compound with a molecular weight of 215.04 . It has a melting point range of 58-61 degrees Celsius .

Scientific Research Applications

Synthesis of Metallocene Complexes

5’-Bromo-2’-hydroxyacetophenone: is used as a ligand in the synthesis of tetrahedral metallocene complexes containing vanadium (IV), also known as vanadocene . These complexes have been studied for their potential spermicidal activity against human sperm, which could lead to new forms of contraception.

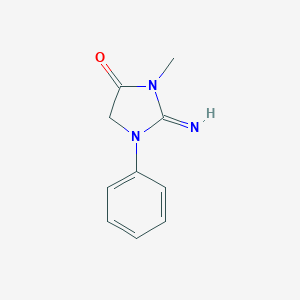

Nickel (II) Complex Formation

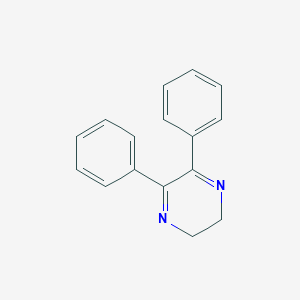

This compound is involved in the synthesis of nickel (II) complexes, specifically the {2’-[1-(5-bromo-2-oxidophenyl)ethylidene]benzohydrazidato(2-)}tris(pyridine) nickel (II) pyridine solvate . Such complexes are of interest for their unique structural properties and potential catalytic activities.

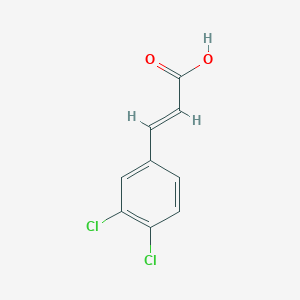

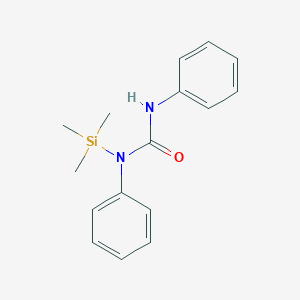

Synthesis of Hydrazide Compounds

Researchers use 5’-Bromo-2’-hydroxyacetophenone to synthesize N’-[1-(5-bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide dimethyl sulfoxide solvate trihydrate . These hydrazide compounds are valuable for their medicinal properties, including anti-inflammatory and analgesic effects.

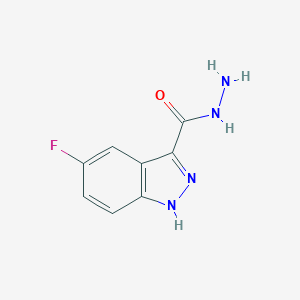

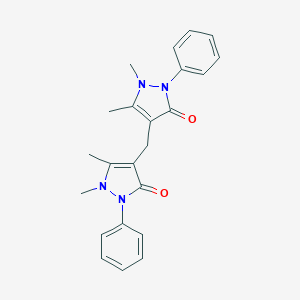

Preparation of Bromochromenones

The compound is a precursor in the preparation of 6-bromochromen-4-one . Bromochromenones are important in pharmaceutical research due to their potential therapeutic applications, including anti-cancer and anti-microbial activities.

Safety and Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCNFFIOWYINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162864 | |

| Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Bromo-2'-hydroxyacetophenone | |

CAS RN |

1450-75-5 | |

| Record name | 5′-Bromo-2′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(5-bromo-2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1450-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.